(1-Amino-4-methylpiperidin-4-yl)methanol
Description
Properties
IUPAC Name |
(1-amino-4-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(6-10)2-4-9(8)5-3-7/h10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQFNTJAUYSDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that piperidine derivatives, which include “(1-amino-4-methylpiperidin-4-yl)methanol”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .
Biochemical Analysis
Biochemical Properties
(1-Amino-4-methylpiperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including this compound, can affect the proliferation and differentiation of cells. These effects are mediated through interactions with specific receptors and enzymes involved in cell signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. These interactions can result in the modulation of enzymatic activity and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic activities. At higher doses, it can cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways often involve oxidation and reduction reactions, which can influence its pharmacokinetics and pharmacodynamics. These metabolic processes can also affect the levels of metabolites and the overall metabolic flux within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound is critical for its biological activity and can affect its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity.
Biological Activity
Overview
(1-Amino-4-methylpiperidin-4-yl)methanol is a compound characterized by its unique piperidine structure, which includes an amino group and a hydroxymethyl moiety. This structural configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological studies. The compound has been explored for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors, and has shown promise in various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Research indicates that it may act as an inhibitor of certain enzymes, influencing biochemical pathways that are crucial for cellular function.
Key Mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit PqsD, an enzyme involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa, thereby affecting quorum sensing and biofilm formation.
- Neurotransmitter Interaction : Its structural features suggest potential modulation of serotonin and dopamine receptor activity, implicating it in neuropharmacological applications such as mood regulation and analgesia.
1. Antidepressant Effects
Compounds with similar structures have demonstrated efficacy in treating mood disorders. The interaction with neurotransmitter systems may contribute to these effects, positioning this compound as a candidate for further investigation in antidepressant drug development.
2. Analgesic Properties
The compound's ability to modulate pain pathways through its interaction with specific receptors suggests potential analgesic applications. Studies have indicated that related piperidine derivatives exhibit significant pain-relieving properties.
3. Antioxidant and Anti-inflammatory Activities
In vitro studies have shown that similar compounds possess antioxidant and anti-inflammatory properties. These activities may be relevant to the therapeutic profile of this compound, particularly in conditions characterized by oxidative stress and inflammation.
Case Studies
- Quorum Sensing Inhibition : A study demonstrated that this compound effectively inhibited the quorum sensing system in Pseudomonas aeruginosa, leading to reduced biofilm formation. This highlights its potential role in combating bacterial infections.
- Neuropharmacological Applications : Research has indicated that derivatives of this compound can impact neurotransmitter levels, suggesting applications in treating neurological disorders such as depression and anxiety.
Table 1: Summary of Biological Activities
| Mechanism | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits PqsD enzyme affecting biofilm formation | |
| Neurotransmitter Modulation | Influences serotonin/dopamine pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-2-(1-methylpiperidin-4-yl)ethanol (CAS 1541407-36-6)
- Structure: Differs by replacing the hydroxymethyl (-CH₂OH) with an ethanol (-CH₂CH₂OH) group.
- Molecular Formula : C₉H₁₈N₂O.
- Key Properties: The additional methylene group increases molecular weight (174.25 g/mol) and may enhance lipophilicity compared to the methanol derivative.
(4-Methoxypiperidin-4-yl)methanol (CAS 1082040-31-0)
- Structure: Features a methoxy (-OCH₃) group instead of the amino group at the 4-position.
- Molecular Formula: C₈H₁₅NO₂.
- Key Properties: The methoxy group reduces basicity compared to the amino derivative, lowering water solubility. Its molecular weight (157.21 g/mol) and electronic profile (electron-donating methoxy) make it suitable for applications requiring reduced nucleophilicity .
(2-Aminopyridin-4-yl)-methanol
- Structure : Replaces the piperidine ring with an aromatic pyridine ring.
- Molecular Formula : C₆H₇N₂O.
- Key Properties : The aromatic pyridine ring introduces conjugation and rigidity, enhancing UV absorption and stability. Its lower molecular weight (123.13 g/mol ) and planar structure may favor interactions in catalysis or as a chelating agent .
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 93288-86-9)
- Structure : Contains a piperazine ring and a ketone group instead of the piperidine and hydroxymethyl moieties.
- Molecular Formula : C₁₃H₁₇N₃O.
- Key Properties: The ketone group increases electrophilicity, while the piperazine ring enhances solubility in acidic conditions. This compound’s safety data sheet highlights irritancy risks, contrasting with the generally lower hazard profile of piperidinyl methanol derivatives .
Physicochemical and Functional Comparison
Preparation Methods
General Synthetic Strategy Overview
The compound typically derives from piperidine derivatives through selective functional group transformations, including:
- Introduction of the amino group at the 1-position of the piperidine ring.
- Methylation at the 4-position.
- Hydroxymethylation to introduce the methanol moiety.
These transformations often involve protection/deprotection steps and catalytic hydrogenation or reduction reactions.
Preparation via Reduction of N-Boc-4-piperidinemethanol
One well-documented method involves starting from tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate (N-Boc-4-piperidinemethanol) followed by reduction with lithium aluminium tetrahydride (LiAlH4):
- Step 1: The protected piperidinemethanol is treated with LiAlH4 in tetrahydrofuran (THF) under an inert atmosphere at room temperature for 17 hours.
- Step 2: The reaction mixture is then carefully quenched with water and sodium hydroxide to neutralize excess LiAlH4.
- Step 3: The product is extracted and purified by liquid-liquid extraction and solvent removal, yielding (1-methylpiperidin-4-yl)methanol as a yellow oil with approximately 88% yield.
This method provides a high-purity product (~90% by LCMS) and is scalable for laboratory synthesis.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1 | LiAlH4 in THF, inert atmosphere, RT, 17 h | Reduction of N-Boc group |
| 2 | Quench with H2O, NaOH, RT, 2 h | Neutralization and workup |
| 3 | Extraction, solvent removal | (1-Methylpiperidin-4-yl)methanol, 88% yield |
Transfer Hydrogenation of Piperidine-4-carboxylic Acid
Another approach involves the transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid):
- The acid is reacted with formaldehyde under transfer hydrogenation conditions using a palladium or platinum catalyst (e.g., palladium on charcoal).
- The reaction is conducted in the presence of water and acid (such as formic acid) and heated from ambient temperature to approximately 90–95 °C.
- This converts the acid to 1-methylpiperidine-4-carboxylic acid, which can subsequently be converted to other derivatives.
- The hydrochloride salt of the methylated acid is formed using hydrochloric acid.
- Further transformations include reaction with thionyl chloride and diethyl amine to form amide derivatives, which can be intermediates toward the target compound.
This method is advantageous due to mild conditions and the use of transfer hydrogenation rather than gaseous hydrogen.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Piperidine-4-carboxylic acid + formaldehyde, Pd/C catalyst, formic acid, heat (90-95 °C) | Methylation via transfer hydrogenation |
| 2 | HCl addition | Formation of hydrochloride salt |
| 3 | Thionyl chloride + diethyl amine | Formation of amide intermediate |
Catalytic Amination and Palladium-Catalyzed Coupling
The amino group introduction at the 1-position can be achieved via palladium-catalyzed amination reactions:
- Example: Reaction of 1-methylpiperidin-4-amine with aryl halides in the presence of palladium diacetate, cesium carbonate, and BINAP ligand in 1,4-dioxane at 120 °C under inert atmosphere.
- This method yields high-purity amino-substituted piperidine derivatives, which can be further converted to (1-amino-4-methylpiperidin-4-yl)methanol.
- Purification is typically performed by silica gel chromatography using dichloromethane/methanol mixtures.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1-Methylpiperidin-4-amine + aryl halide, Pd(OAc)2, Cs2CO3, BINAP, 1,4-dioxane, 120 °C, N2 | Amination to form amino-piperidine derivative |
| 2 | Chromatography (silica gel, DCM:MeOH 10:1) | Purified amino compound |
Salt Formation and Purification
For pharmaceutical applications, the free base of this compound or its derivatives is often converted into pharmaceutically acceptable salts:
- Salt formation involves reacting the free base with acids such as succinic acid, fumaric acid, maleic acid, or others in suitable organic solvents (e.g., ethanol, ethyl acetate).
- The salts can be isolated by precipitation, solvent removal, or cooling.
- This process enhances stability, solubility, and crystallinity of the compound.
- Examples include hemisuccinate salts prepared by reacting the free base with succinic acid in ethanol, followed by isolation.
| Acid Used | Solvent | Isolation Method | Purpose |
|---|---|---|---|
| Succinic acid | Ethanol | Precipitation, filtration | Salt formation for stability |
| Fumaric, Maleic acid | Various solvents | Cooling, solvent removal | Salt formation and purification |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|
| LiAlH4 Reduction of N-Boc precursor | LiAlH4, THF, inert atmosphere, quench with NaOH | ~88% yield, ~90% purity | Straightforward, scalable, common lab method |
| Transfer Hydrogenation | Formaldehyde, Pd/C catalyst, formic acid, heat | Moderate to high yield | Mild conditions, avoids gaseous H2 |
| Pd-Catalyzed Amination | Pd(OAc)2, Cs2CO3, BINAP, 1,4-dioxane, 120 °C | High purity (99%) | Suitable for amino group introduction |
| Salt Formation | Organic/inorganic acids, ethanol, ethyl acetate | High purity salts | Improves stability and pharmaceutical properties |
Research Findings and Notes
- The reduction of N-Boc-4-piperidinemethanol with LiAlH4 is a well-established route yielding high purity product suitable for further functionalization.
- Transfer hydrogenation offers an efficient alternative to classical hydrogenation, using formaldehyde as a hydrogen donor and palladium catalysts, with controlled temperature and acidic aqueous medium.
- Palladium-catalyzed amination provides a robust method for introducing amino groups on the piperidine ring, with high selectivity and yields, often used in complex molecule synthesis.
- Salt formation is critical for pharmaceutical formulation, with various acids used to form stable crystalline salts; the choice of acid and solvent impacts the polymorphic form and solubility.
- Purification techniques such as silica gel chromatography and liquid-liquid extraction are standard to achieve high purity compounds.
Q & A
Q. What are the common synthetic routes for (1-Amino-4-methylpiperidin-4-yl)methanol, and what catalysts are typically employed?
The synthesis typically involves reacting piperidine derivatives with aminomethylphenyl groups under controlled conditions. For example, 2-(aminomethyl)phenyl derivatives are coupled with 4-methylpiperidin-4-ylmethanol in the presence of bases like sodium hydride or potassium carbonate. Catalysts such as palladium complexes may be used for cross-coupling reactions, while solvents like methanol or dichloromethane facilitate intermediate purification. Reaction optimization often includes temperature control (e.g., 0–80°C) and monitoring via TLC or HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs techniques like:
- X-ray crystallography (using SHELX programs for refinement ).
- NMR spectroscopy (1H/13C NMR to verify substituent positions and stereochemistry).
- Mass spectrometry (HRMS for molecular weight confirmation). Purity is assessed via HPLC with mobile phases like methanol/sodium acetate buffer (65:35 v/v) and UV detection at 254 nm .
Q. What preliminary assays are used to evaluate the bioactivity of this compound?
Initial screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets).
- Receptor binding studies (radioligand displacement assays for GPCRs).
- Cytotoxicity profiling (MTT assays on cell lines like HEK-293 or HepG2). Results are compared to structurally similar piperidine derivatives, such as (1-(pyridin-4-ylmethyl)piperidin-4-yl)methanol, to infer structure-activity relationships .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Advanced optimization strategies include:
- Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading).
- Microwave-assisted synthesis for rapid heating and reduced side reactions.
- Flow chemistry to enhance mixing and scalability. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. What strategies are used to resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., conflicting NOESY vs. X-ray data) are addressed by:
Q. How does the stereochemistry of this compound influence its bioactivity?
Enantiomers are separated via chiral HPLC (Chiralpak AD-H column) and tested for:
Q. What computational methods are applied to predict the pharmacokinetic properties of this compound?
Tools include:
- ADMET prediction (SwissADME for logP, bioavailability).
- Molecular dynamics simulations (GROMACS) to assess blood-brain barrier penetration.
- QSAR models trained on piperidine derivatives to forecast toxicity (e.g., hERG inhibition) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across different assays?
Contradictions (e.g., high in vitro vs. low in vivo efficacy) are investigated by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
